7-(ACETYLOXY)-4-ETHYL-2-OXO-2H-CHROMEN-5-YL ACETATE
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Overview
Description
7-(ACETYLOXY)-4-ETHYL-2-OXO-2H-CHROMEN-5-YL ACETATE is an organic compound belonging to the class of chromones. Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, in particular, features an acetyloxy group, which is a functional group with the formula −OCOCH3, and is often used in organic synthesis for protecting alcohol functionalities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(ACETYLOXY)-4-ETHYL-2-OXO-2H-CHROMEN-5-YL ACETATE typically involves the acetylation of the corresponding hydroxy chromone derivative. This can be achieved using acetic anhydride in the presence of a base such as pyridine or triethylamine . The reaction conditions usually require mild heating to facilitate the acetylation process.
Industrial Production Methods
Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the purification of the final product is often achieved through recrystallization or chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
7-(ACETYLOXY)-4-ETHYL-2-OXO-2H-CHROMEN-5-YL ACETATE can undergo various chemical reactions, including:
Hydrolysis: The acetyloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxy derivative.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: Nucleophilic substitution reactions can occur at the acetyloxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Aqueous acid (pH <2) or aqueous base (pH >9) can be used for hydrolysis.
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Substitution: Reagents like sodium methoxide in methanol can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxy derivatives, oxidized products, and various substituted chromone derivatives.
Scientific Research Applications
7-(ACETYLOXY)-4-ETHYL-2-OXO-2H-CHROMEN-5-YL ACETATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-(ACETYLOXY)-4-ETHYL-2-OXO-2H-CHROMEN-5-YL ACETATE involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which may play a role in its biological activity. Additionally, the chromone core can interact with various enzymes and receptors, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- 7-Hydroxy-4-ethyl-2-oxo-2H-chromen-5-yl acetate
- 7-Methoxy-4-ethyl-2-oxo-2H-chromen-5-yl acetate
- 7-Acetoxy-4-methyl-2-oxo-2H-chromen-5-yl acetate
Uniqueness
The uniqueness of 7-(ACETYLOXY)-4-ETHYL-2-OXO-2H-CHROMEN-5-YL ACETATE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetyloxy group enhances its reactivity and potential for further functionalization, making it a valuable compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
(5-acetyloxy-4-ethyl-2-oxochromen-7-yl) acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O6/c1-4-10-5-14(18)21-13-7-11(19-8(2)16)6-12(15(10)13)20-9(3)17/h5-7H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKFYSGEJVBKDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C(=CC(=C2)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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